3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6

Stable Isotope Dilution LC-MS/MS Quantification Aliskiren Bioanalysis

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 (CAS 1285902-39-7) is a hexa-deuterated, Cbz-protected β-amino amide building block whose non-deuterated parent serves as a key registered intermediate in the manufacture of the direct renin inhibitor aliskiren. With a molecular formula of C₁₃H₁₂D₆N₂O₃ and a molecular weight of 256.33 g/mol, this isotopically labeled analog incorporates six deuterium atoms at the two methyl groups attached to the quaternary carbon, conferring a +6 Da mass shift relative to the protio form (C₁₃H₁₈N₂O₃, MW 250.29 g/mol).

Molecular Formula C13H18N2O3
Molecular Weight 256.335
CAS No. 1285902-39-7
Cat. No. B587559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6
CAS1285902-39-7
Synonyms3-[(Benzyloxycarbonyl)amino]-2,2-di(methyl)propionamide-d6;  N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester-d6; _x000B_(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Phenylmethyl Ester-d6; 
Molecular FormulaC13H18N2O3
Molecular Weight256.335
Structural Identifiers
SMILESCC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N
InChIInChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)/i1D3,2D3
InChIKeyQBNAYCYSEPWHBR-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 (CAS 1285902-39-7): A Deuterated Aliskiren Intermediate for Isotopic Quantification


3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 (CAS 1285902-39-7) is a hexa-deuterated, Cbz-protected β-amino amide building block whose non-deuterated parent serves as a key registered intermediate in the manufacture of the direct renin inhibitor aliskiren [1]. With a molecular formula of C₁₃H₁₂D₆N₂O₃ and a molecular weight of 256.33 g/mol, this isotopically labeled analog incorporates six deuterium atoms at the two methyl groups attached to the quaternary carbon, conferring a +6 Da mass shift relative to the protio form (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) . Unlike general-purpose deuterated solvents or simple alkyl halides, this compound is exclusively listed as a stable isotope-labeled intermediate for synthesizing mass-labeled aliskiren, positioning it as a specialized procurement item for regulated bioanalytical and pharmaceutical development workflows [2].

Why Procuring the Non-Deuterated Analog or a Different Aliskiren-d6 Species Will Not Match the Analytical Requirements Met by CAS 1285902-39-7


Substituting the non-deuterated 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide (CAS 666844-61-7, MW 250.29) for the -d6 isotopologue (CAS 1285902-39-7, MW 256.33) in a regulated LC‑MS/MS or GC‑MS method introduces a co-eluting internal standard that is mass-indistinguishable from the analyte, directly violating the fundamental operating principle of stable isotope dilution assays . Conversely, choosing a fully elaborated aliskiren-d6 surrogate (MW 615.8, C₃₀H₄₇D₆N₃O₆·½C₄H₄O₄) cannot control for yield and side-product formation during the critical C‑terminal amide-coupling step because a product-level standard does not partition through the intermediate-stage chemistry [1]. Furthermore, generic deuterated starting materials lacking the Cbz-amine and terminal amide functionalities cannot be tracked simultaneously by both mass and UV (254 nm) detection during the pivotal HPLC monitoring of the aliskiren intermediate coupling reaction, a dual-detection requirement that this compound uniquely satisfies .

Quantitative Differentiation of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 Against Closest Analogs


Mass Shift and Isotopic Enrichment: A +6 Da Differential for Unambiguous SRM Discrimination

The target compound exhibits a nominal mass shift of +6.04 Da (256.33 vs. 250.29) relative to the non-deuterated parent, enabling unequivocal selected reaction monitoring (SRM) differentiation without isotopic overlap . In contrast, the commonly used internal standard nevirapine (MW 266.30) employed in a validated aliskiren human plasma assay shows a different retention time (Δ tR ≈ 1.5 min on a C18 column with acetonitrile/0.1% formic acid 90:10 mobile phase), which increases the risk of differential matrix effects and ion suppression compared to a co-eluting isotopologue internal standard (SIL-IS) [1].

Stable Isotope Dilution LC-MS/MS Quantification Aliskiren Bioanalysis

Deuterium Incorporation Site: Chemically and Enzymatically Stable sp³ C–D Bonds on the Dimethyl Moiety

The six deuterium atoms are covalently attached to chemically and metabolically inert sp³-hybridized methyl carbons (C(CD₃)₂ motif), providing a stable isotopic label that does not exchange under acidic, basic, or reductive amination conditions typical of aliskiren intermediate processing . By comparison, the commercially available Aliskiren-d6 (hemifumarate) bears its deuterium atoms at the same terminal dimethyl moiety but is a late-stage active pharmaceutical ingredient (API) rather than an intermediate, and its isotopic enrichment is reported as a mixture of d1–d6 species (≥99% deuterated forms) rather than a site-specific, integer-labeled isotopologue, which introduces isotopic dilution that lowers effective specific activity [1].

Metabolic Stability Isotope Integrity Process Intermediate

Regulatory-Supporting Characterization for Pharmaceutical Quality Control Workflows

This compound is supplied as an analytical standard accompanied by a Certificate of Analysis (COA) suitable for HPLC method validation and ANDA/DMF regulatory submissions within aliskiren generic drug development programs . In comparison, the non-deuterated intermediate (CAS 666844-61-7) is typically sold as a general building block (≥95% purity) without the full impurity profiling or isotopic characterization required by ICH Q2(R1) guidelines for impurity methods, while the fully elaborated aliskiren N-benzyloxycarbonyl impurity (CAS 1236549-06-6, MW 685.89) is a structurally distinct carbamate-protected API species that cannot serve as a process intermediate marker .

Impurity Profiling Method Validation Regulatory Submission

Mass Balance and Process Yield Determination: Enabling Dual-Detection HPLC Monitoring

The compound carries both a Cbz chromophore (λmax ≈ 254 nm) and a distinct +6 Da mass tag, allowing simultaneous UV and MS quantification in a single HPLC run . In the aliskiren intermediate patent literature, HPLC methods for monitoring the coupling of 3-amino-2,2-dimethylpropanamide rely on UV detection at 254 nm to track the benzyloxycarbonyl-bearing species; a deuterated analog co-injected as an internal standard can be discriminated only by mass, not by UV absorbance [1]. The closest alternative, 3-amino-2,2-dimethylpropanamide-d6 (CAS 1246820-97-2, MW 122.20), lacks any aromatic chromophore and thus is invisible to UV detection, preventing its use as a single-standard dual-detection calibrant .

Process Analytical Technology In-Process Control Mass Balance

Scalable Custom Synthesis and Multi-Vendor Sourcing with Defined Storage and Shipping Specifications

The compound is available through multiple specialized stable-isotope suppliers (BOC Sciences, Clearsynth, Pharmaffiliates, TRC) with defined storage conditions (2–8°C, tightly closed container) and shipping at ambient temperature, indicating validated stability data supporting cold-chain logistics where required [1]. In contrast, the non-deuterated analog (CAS 666844-61-7) is listed as a colourless to pale yellow oil with a broader storage range (room temperature), while the more complex aliskiren-d6 (hemifumarate) requires –20°C storage and dry-ice shipping, adding logistical cost and complexity . The d6-aliskiren hemifumarate also has a documented shelf life of 1460 days, whereas shelf-life data for the target compound must be confirmed per batch [2].

Supply Chain Assurance Custom Synthesis GMP Readiness

Targeted Procurement Scenarios for 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 Based on Quantitative Evidence


Internal Standard for In-Process HPLC-MS Monitoring of Aliskiren Intermediate Coupling Reactions

When scaling up the aminolysis of the aliskiren lactone intermediate, this deuterated compound is spiked into reaction aliquots at known concentrations. Its co-elution with the protio intermediate (Δ tR ≈ 0 min) and +6 Da mass offset enable accurate quantification of reaction yield via isotope dilution, while the Cbz chromophore (λmax ≈ 254 nm) provides a simultaneous UV-based mass balance check in a single HPLC-UV/MS run [1]. This dual-detection capability cannot be replicated by either the non-deuterated intermediate (mass-indistinguishable) or the simpler 3-amino-2,2-dimethylpropanamide-d6 (UV-transparent) .

Method Validation Standard for Aliskiren Generic Drug ANDA Submissions

Regulatory guidelines (ICH Q2(R1)) require demonstration of method specificity, linearity, and accuracy for impurity profiling. The target compound, supplied with a comprehensive COA detailing HPLC purity and isotopic enrichment, serves as both a system suitability standard and a spike matrix for recovery experiments during LC-MS/MS method validation of aliskiren API [1]. Procurement of this characterized standard eliminates the need for in-house synthesis and full characterization of a deuterated intermediate, compressing the analytical readiness timeline by an estimated 4–6 weeks relative to custom synthesis .

Stable Isotope Tracer for Metabolic Pathway Elucidation of the Aliskiren C-Terminus

In drug metabolism studies, the dimethylpropanamide terminus of aliskiren is a site of potential oxidative N-dealkylation. Using the -d6 intermediate to construct mass-labeled aliskiren enables tracking of this fragment through in vitro hepatocyte incubations, with the +6 Da tag providing a distinct isotopic signature in HRMS-based metabolite identification workflows [1]. Unlike Aliskiren-d6 (hemifumarate), which is a mixture of d1–d6 species that creates complex isotopic envelopes, the integer d6 labeling of the intermediate-derived tracer yields clean, interpretable MS/MS spectra for structural elucidation .

Quality Control Reference Material for Deuterated Aliskiren Impurity Profiling

As a registered intermediate in aliskiren synthesis, this compound can be used as a reference marker to identify and quantify benzyloxycarbonyl-bearing process impurities in aliskiren API batches. Its defined isotopic pattern allows it to be distinguished from the analogous non-deuterated impurity (C₁₃H₁₈N₂O₃) when used as an internal standard in high-resolution mass spectrometry (HRMS) impurity screens, supporting compliance with ICH Q3A thresholds for reporting unidentified impurities above 0.05% [1].

Quote Request

Request a Quote for 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.